molecular formula C14H19N3O B11729258 1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11729258
M. Wt: 245.32 g/mol
InChI Key: DIILRMCIYBRHGJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound for research and industrial applications. Pyrazole derivatives are recognized as highly promising scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . Related structural analogs have been investigated for various pharmacological properties, including antimicrobial and antioxidant activities . The presence of a methoxybenzyl subunit in the molecular structure is of particular interest, as similar groups (like anisole) are known in other compounds to enhance absorption rates through increased lipid solubility, thereby potentially improving pharmacological effects . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Handling should adhere to safe laboratory practices. For a comprehensive investigation of similar compounds, researchers often employ techniques such as structure-activity relationship (SAR) studies, in vitro bioactivity screenings, and in silico molecular docking experiments .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-11(2)13(10-16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3

InChI Key

DIILRMCIYBRHGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

This method involves reacting hydrazine derivatives with 1,3-diketones. For 5-methyl-1H-pyrazol-4-amine derivatives, acetylacetone (2,4-pentanedione) is treated with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration. Modifying the diketone’s substituents allows precise control over the pyrazole’s substitution pattern. For example, using ethyl hydrazine instead of hydrazine hydrate introduces the N-ethyl group directly during ring formation.

Typical Conditions :

  • Solvent: Ethanol (70–95%)

  • Temperature: 80–100°C

  • Catalyst: None (base-driven)

  • Yield: 78–92%

Alkynone-Hydrazine Coupling

An alternative route employs α,β-alkynones, which react with hydrazines to form pyrazoles with superior regioselectivity. For instance, 3-methyl-1-phenyl-1H-pyrazole-5-amine derivatives are synthesized by treating phenylpropiolic acid derivatives with hydrazine in dimethylformamide (DMF). This method is particularly advantageous for introducing electron-withdrawing groups at the 3- and 5-positions.

Optimization Insight :

  • Alkynones with methyl groups at the β-position favor 5-methyl substitution.

  • DMF enhances reaction kinetics but complicates purification.

N-Ethylation Strategies

Introducing the ethyl group at the pyrazole’s 1-position is achieved through alkylation or direct synthesis during cyclization .

Post-Cyclization Alkylation

The pre-formed pyrazole (e.g., 5-methyl-1H-pyrazol-4-amine) is treated with ethyl iodide or bromide in the presence of a base such as potassium carbonate. This SN2 reaction proceeds efficiently in polar aprotic solvents like DMF at 60–80°C.

Representative Protocol :

  • Substrate: 5-Methyl-1H-pyrazol-4-amine (1 equiv)

  • Alkylating agent: Ethyl iodide (1.2 equiv)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF, 70°C, 6 h

  • Yield: 88%

In-Situ N-Ethylation During Cyclization

Using ethylhydrazine in the initial cyclization step eliminates the need for separate alkylation. This one-pot approach reduces purification steps and improves atom economy. For example, ethylhydrazine reacts with acetylacetone in ethanol to yield 1-ethyl-5-methyl-1H-pyrazol-4-amine directly.

Advantages :

  • Fewer steps (combined cyclization/alkylation)

  • Higher overall yield (79% vs. 65–70% for stepwise methods)

Introduction of the 4-Amino Group

The 4-amino substituent is introduced via nitro reduction or direct amination .

Nitro Reduction Pathway

A nitro group at the 4-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. This method is compatible with ethyl- and methyl-substituted pyrazoles.

Example :

  • Substrate: 1-Ethyl-5-methyl-1H-pyrazole-4-nitro

  • Reducing agent: H₂ (1 atm), 10% Pd/C, ethanol

  • Temperature: 25°C, 12 h

  • Yield: 94%

Direct Amination via Buchwald-Hartwig Coupling

Methoxybenzylation of the 4-Amino Group

The final step involves reacting 1-ethyl-5-methyl-1H-pyrazol-4-amine with 2-methoxybenzyl chloride under basic conditions.

Nucleophilic Substitution

The amine attacks the electrophilic benzyl chloride, facilitated by a base that deprotonates the amine. Sodium acetate in ethanol (50–70%) achieves yields >85% at room temperature.

Optimized Parameters :

  • Solvent: Ethanol (70%)

  • Base: NaOAc (0.1 equiv)

  • Temperature: 25°C

  • Time: 3–5 h

  • Yield: 86–91%

Alternative Benzylation Agents

2-Methoxybenzyl bromide offers faster kinetics but higher cost. Ionic liquid catalysts (e.g., [BMIM]BF₄) can enhance reactivity in non-polar solvents like toluene.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Adopting flow chemistry reduces reaction times and improves consistency. For example, a two-step continuous system achieves 92% purity with residence times under 30 minutes.

Key Metrics :

  • Throughput: 5 kg/day

  • Solvent recovery: >95%

Green Chemistry Approaches

Water-ethanol mixtures (70:30) replace DMF in benzylation, reducing environmental impact without sacrificing yield.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Hydrazine-Diketone + Alkylation36812.40High
Alkynone Coupling + In-Situ Ethylation2799.80Moderate
Nitro Reduction + Benzylation47214.20Low

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

    Coupling Reactions: Coupled aromatic or aliphatic compounds.

Scientific Research Applications

1-Ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation and survival. For example, derivatives similar to this compound have shown cytotoxicity against colorectal cancer cell lines, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been reported to inhibit bacterial growth and may serve as effective agents against resistant strains of bacteria. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of pyrazole derivatives on cancer cells, this compound was tested against various human cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways, leading to cell death .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar pyrazole compounds revealed that this compound exhibited potent activity against Gram-positive bacteria. The compound was effective at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Properties
This compound Not explicitly stated ~235 (estimated) Ethyl (C1), methyl (C5), 2-methoxybenzyl (N4) Enhanced lipophilicity due to ethyl and benzyl groups; potential for hydrogen bonding
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 Methyl (N1), 3,4-dimethoxyphenyl (C5) Increased polarity from methoxy groups; potential CNS activity due to aromatic substitution
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 183.59 Difluoromethyl (N1), methyl (C5) Higher electrophilicity due to CF₂ group; improved solubility in polar solvents
1-(2-methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine C₉H₁₇N₃O 183.25 Methoxypropyl (N1), methyl (C5) Branched alkyl chain may reduce crystallinity; moderate lipophilicity
1-(2-methoxybenzyl)-1H-pyrazol-5-amine C₁₁H₁₃N₃O 203.24 2-methoxybenzyl (N1), unsubstituted (C5) Simplified structure with fewer steric effects; likely lower metabolic stability

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity :

  • The 2-methoxybenzyl group in the target compound is associated with distinct fragmentation patterns in mass spectrometry (e.g., m/z = 121.0648 for C₈H₉O⁺ ions), which differ from fluorinated analogs like N-(2-fluorobenzyl) derivatives (m/z = 109.0448 for C₇H₆F⁺).
  • Ethyl and methyl groups on the pyrazole ring enhance metabolic stability compared to bulkier substituents (e.g., 1-benzyl-3-methyl groups in N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine).

Hydrogen Bonding and Crystallinity :

  • Compounds with 2-methoxybenzyl groups exhibit hydrogen-bonding patterns that favor stable crystal lattice formation, as observed in graph set analyses of related structures.
  • In contrast, derivatives with aliphatic chains (e.g., methoxypropyl) show reduced crystallinity due to weaker intermolecular interactions.

Comparative Solubility and Lipophilicity: The hydrochloride salt of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine demonstrates higher aqueous solubility than neutral analogs, a property leveraged in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine?

  • Methodology : Synthesis typically involves multi-step alkylation and nucleophilic substitution. For example:

  • Step 1 : Alkylation of pyrazole precursors (e.g., 5-methyl-1H-pyrazol-4-amine) with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.
  • Step 2 : Benzylation using 2-methoxybenzyl chloride via nucleophilic substitution. Reaction optimization includes solvent selection (e.g., THF or DCM) and temperature control (60–80°C) .
    • Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by 1H^1H-NMR and IR spectroscopy .

Q. What spectroscopic techniques are used to characterize this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethyl group at N1, methoxybenzyl at N4).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₀N₃O).
  • Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (methoxy C-O) confirm functional groups .

Q. What preliminary biological assays are recommended for assessing activity?

  • In Vitro Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to reference drugs .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases (e.g., PDE4 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methoxy Position : 2-Methoxybenzyl (target compound) vs. 4-methoxybenzyl (): Positional isomerism affects lipophilicity and receptor binding.
  • Fluorine Substitution : Analogous pyrazoles with fluorine at C5 (e.g., ) show enhanced metabolic stability but reduced solubility .
    • Experimental Design : Synthesize derivatives via Suzuki coupling or reductive amination, then compare IC₅₀ values in enzyme assays .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4 or kinase ATP-binding pockets. Key residues (e.g., Phe446 in PDE4) form π-π interactions with the pyrazole ring .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD/RMSF metrics validate binding modes .

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed using SHELX programs (SHELXT for structure solution, SHELXL for refinement). Hydrogen bonding (e.g., N-H···O) and π-stacking interactions are mapped .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) .

Q. What in vivo models evaluate therapeutic index and toxicity?

  • Pica Feeding in Rats : Measure kaolin consumption (surrogate for emesis) post-administration. Compare ED₅₀ for anti-inflammatory effects (e.g., LPS-induced neutrophilia) vs. emetogenic D₅₀ to calculate therapeutic index .
  • Toxicokinetics : Plasma exposure (AUC) and metabolite profiling via LC-MS/MS in rodent models .

Q. How are data contradictions resolved in structure-activity studies?

  • Case Study : If substituent X improves potency in enzyme assays but reduces bioavailability:

  • Hypothesis Testing : Measure logP (octanol-water partition) and permeability (Caco-2 assay) to identify solubility issues.
  • Resolution : Introduce polar groups (e.g., -OH) via prodrug strategies or nanoformulation .

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